molecular formula C11H15NO B14881039 4-(3-Methylpyrrolidin-3-yl)phenol

4-(3-Methylpyrrolidin-3-yl)phenol

Cat. No.: B14881039
M. Wt: 177.24 g/mol
InChI Key: JLCNXSUMLZVZJG-UHFFFAOYSA-N
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Description

4-(3-Methylpyrrolidin-3-yl)phenol is a heterocyclic compound featuring a phenol moiety (a hydroxyl-substituted benzene ring) linked to a pyrrolidine ring substituted with a methyl group at the 3-position. This structure combines the aromatic reactivity of phenol with the conformational flexibility and basicity of the pyrrolidine ring.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(3-methylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C11H15NO/c1-11(6-7-12-8-11)9-2-4-10(13)5-3-9/h2-5,12-13H,6-8H2,1H3

InChI Key

JLCNXSUMLZVZJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrrolidin-3-yl)phenol typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The phenol group can then be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of 4-(3-Methylpyrrolidin-3-yl)phenol may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyrrolidin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methylpyrrolidin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Methylpyrrolidin-3-yl)phenol with structurally related pyrrolidine derivatives and phenolic compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
4-(3-Methylpyrrolidin-3-yl)phenol C₁₁H₁₅NO 177.24 (calculated) Phenol, 3-methylpyrrolidine High polarity (due to -OH), moderate lipophilicity Potential pharmaceutical intermediate, ligand design Inferred
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₆FNO₂ 225.26 Fluorophenyl, methoxy, hydroxymethyl Enhanced metabolic stability (fluorine), moderate solubility Drug candidates, agrochemicals
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol C₁₁H₁₂F₃NO 231.21 Trifluoromethylphenyl High lipophilicity (CF₃), pKa ~13.65 CNS-targeting therapeutics, enzyme inhibitors
m-(3-Butyl-1-methylpyrrolidin-3-yl)phenol C₁₅H₂₃NO 241.35 Butyl, methylpyrrolidine Increased lipophilicity (long alkyl chain) Surfactants, specialty materials
4-Acetoxyphenol (Phenyl acetate) C₈H₈O₂ 136.15 Acetylated phenol Lower polarity (ester group), hydrolytically labile Polymer precursors, fragrance synthesis

Key Observations:

Structural Modifications: Phenyl Substituents: Fluorine or trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, making these derivatives suitable for drug design. In contrast, the hydroxyl group in 4-(3-Methylpyrrolidin-3-yl)phenol increases polarity, favoring aqueous solubility and hydrogen-bonding interactions.

Physicochemical Properties :

  • The trifluoromethyl derivative exhibits the highest lipophilicity (predicted density 1.299 g/cm³), whereas the hydroxylated target compound is more polar.
  • The pKa of 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (~13.65) suggests moderate basicity, similar to other pyrrolidines, which may influence protonation states under physiological conditions.

Applications: Fluorinated and methoxy-substituted pyrrolidines (e.g., ) are prioritized in drug discovery for their pharmacokinetic advantages. Phenol esters (e.g., phenyl acetate ) are less stable but widely used in industrial synthesis. The target compound’s balance of polarity and rigidity may make it a versatile scaffold for catalysts or bioactive molecules.

Research Findings and Trends

  • Medicinal Chemistry: Fluorinated pyrrolidine-phenol hybrids are explored for CNS drug development due to their blood-brain barrier permeability .
  • Agrochemicals : Methoxy and fluorine substituents improve pesticidal activity by enhancing target binding and environmental persistence .
  • Material Science: Phenolic pyrrolidines could serve as ligands in metal-organic frameworks (MOFs) or polymerization catalysts .

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